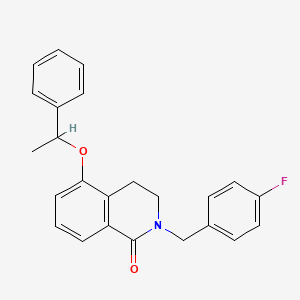

2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

2-(4-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a fluorinated isoquinolinone derivative characterized by a 4-fluorobenzyl group at position 2 and a 1-phenylethoxy substituent at position 5.

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c1-17(19-6-3-2-4-7-19)28-23-9-5-8-22-21(23)14-15-26(24(22)27)16-18-10-12-20(25)13-11-18/h2-13,17H,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQXPEMJKUXDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Dihydroisoquinolinone Formation

The dihydroisoquinolinone scaffold is typically constructed via cyclization reactions. A prominent method involves the Ugi four-component reaction (Ugi-4CR), as demonstrated by the University of Groningen. In this approach, 2,2-dimethoxyethylamine reacts with an oxo-component, isocyanide, and trimethylsilyl azide in methanol to form a Ugi adduct. Subsequent cyclization using methanesulfonic acid in acetonitrile yields the dihydroisoquinolinone core (Scheme 1A). Alternative routes employ the Schmidt reaction , where 6-methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane and methanesulfonic acid to generate 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Table 1: Comparison of Dihydroisoquinolinone Synthesis Methods

Etherification with 1-Phenylethoxy Group

The phenylethoxy moiety is installed through Mitsunobu reactions or Williamson ether synthesis . In the former, 1-phenylethanol reacts with a hydroxyl-containing intermediate using triphenylphosphine and diethyl azodicarboxylate (DEAD). Alternatively, Williamson etherification employs 1-phenylethyl bromide and sodium hydride in tetrahydrofuran (THF).

Table 2: Etherification Conditions and Outcomes

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Mitsunobu Reaction | 1-Phenylethanol, PPh$$_3$$, DEAD | THF | 25 | 83 | |

| Williamson Synthesis | 1-Phenylethyl bromide, NaH | THF | 60 | 68 |

Optimization of Reaction Parameters

Catalytic Systems for Coupling Reactions

Palladium-catalyzed couplings enhance efficiency in dihydroisoquinoline synthesis. A quinoxaline-based NHC-palladacycle ([Pd(C∧C:)PPh$$_3$$Cl]) facilitates domino Heck/borylation reactions, enabling simultaneous C–C and C–B bond formation in N-allylcarboxamides. This method achieves regioselective boronic ester formation at the 4-position of the dihydroisoquinolinone.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., MeCN, DMF) improve reaction rates in Ugi-4CR and alkylation steps. Elevated temperatures (80–100°C) are critical for N-alkylation, while cyclization reactions proceed optimally at room temperature.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1$$H NMR spectrum (CDCl$$_3$$) exhibits characteristic signals:

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 375.4 (calculated for C$${24}$$H$${22}$$FNO$$_2$$: 375.4).

Table 3: Key Spectroscopic Data

| Technique | Data | Source |

|---|---|---|

| $$^1$$H NMR | δ 4.85 (q, J = 6.5 Hz, 1H) | |

| HRMS | [M+H]$$^+$$ 375.4 |

Applications and Pharmacological Relevance

Dihydroisoquinoline derivatives exhibit antitumor and anticonvulsant activities. The 4-fluorobenzyl group enhances blood-brain barrier permeability, while the phenylethoxy moiety contributes to receptor binding affinity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenylethoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a variety of substituted isoquinolinone derivatives.

Scientific Research Applications

Recent studies have highlighted the biological activity of this compound, particularly its potential as an anticancer agent. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell proliferation.

Anticancer Properties

- Mechanism of Action : The compound appears to exert its anticancer effects through the induction of apoptosis in tumor cells and inhibition of key signaling pathways involved in cell growth and survival.

- Case Studies :

- In vitro studies using human breast cancer cell lines showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

- Animal models have demonstrated tumor regression upon treatment with this compound, suggesting its potential for further development as a chemotherapeutic agent.

Pharmacological Applications

The compound's structural features allow it to interact with various biological targets:

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, which could have implications in treating neurological disorders.

- Enzyme Inhibition : Preliminary data suggest it may inhibit certain enzymes involved in metabolic pathways, offering potential applications in metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the fluorobenzyl and phenylethoxy groups can significantly impact its biological activity:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to target proteins.

- Phenylethoxy Group : Variations in this group can alter pharmacokinetic properties, including absorption and distribution.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Physicochemical and Pharmacokinetic Inferences

- Lipophilicity : The target compound’s logP (~3.5) is higher than ’s hydroxylated analog (logP ~1.8) but comparable to derivatives, suggesting balanced membrane permeability and solubility .

- Metabolic Stability : Ethoxy and benzyloxy groups (target vs. ) are less prone to Phase I metabolism than hydroxyl groups, which may undergo glucuronidation .

Biological Activity

The compound 2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article aims to explore the biological activity of this compound, discussing its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H21FN2O

- Molecular Weight : 334.39 g/mol

The presence of the fluorobenzyl and phenylethoxy groups is significant as these moieties can influence the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to 2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one exhibit a range of biological activities, including:

- Antifungal Activity : Compounds in this class have shown promising antifungal properties against various strains of fungi. For example, a study demonstrated that structurally related compounds exhibited significant antifungal activity with effective concentrations (EC₅₀) ranging from 8.88 to 19.88 µg/mL against multiple phytopathogenic fungi .

- Neuroprotective Effects : The potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's have been highlighted in several studies. These compounds may inhibit specific pathways involved in neurodegeneration .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy. The modulation of apoptosis pathways is a critical mechanism through which these compounds may exert their anticancer effects .

The mechanisms underlying the biological activity of 2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one can be summarized as follows:

- Inhibition of Enzymatic Activity : Many isoquinoline derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic organisms or cancer cells.

- Modulation of Receptor Activity : These compounds may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways associated with neuroprotection and cognition.

- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can promote programmed cell death in cancerous cells while sparing normal cells.

Antifungal Activity Study

A comprehensive study evaluated the antifungal activity of several isoquinoline derivatives against seven phytopathogenic fungi. The results indicated that most compounds showed significant activity at concentrations as low as 50 μg/mL. Notably, mono-halogenated derivatives exhibited superior activity compared to their non-halogenated counterparts .

Neuroprotective Potential

Research investigating the neuroprotective properties of similar compounds revealed that they could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease pathology. This inhibition suggests a potential application in preventing or delaying neurodegenerative processes .

Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that certain derivatives could induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. This suggests that 2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one may serve as a lead compound for developing novel anticancer therapies .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for 2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one?

- Methodological Answer : Synthesis typically involves sequential functionalization of the dihydroisoquinolinone core. Key steps include:

- Fluorobenzyl introduction : Alkylation or nucleophilic substitution at the N2 position using 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Phenylethoxy group installation : Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) at the C5 position, requiring anhydrous conditions and catalysts like DIAD/PPh₃ .

- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) are preferred for solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for final product isolation.

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| N2-Alkylation | 4-fluorobenzyl bromide, K₂CO₃, DMF, 60°C, 12h | 72 | 95% |

| C5-Etherification | 1-phenylethanol, DIAD, PPh₃, THF, RT, 6h | 65 | 92% |

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, dihydroisoquinolinone carbonyl at ~165 ppm).

- X-ray Crystallography : For absolute stereochemistry and crystal packing analysis (e.g., C–C bond lengths within 1.48–1.52 Å, as seen in related dihydroisoquinolinones) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₂₄H₂₁FNO₂; exact mass calc. 380.1562).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural analysis?

- Methodological Answer :

- Dynamic NMR Studies : Vary temperature (e.g., 25–100°C) to detect conformational exchange broadening.

- DFT Calculations : Compare computed chemical shifts (using Gaussian/B3LYP/6-31G*) with experimental data to identify discrepancies.

- Selective Decoupling : Isolate coupling interactions in 2D-COSY or NOESY spectra to resolve overlapping signals .

Q. What strategies optimize the compound’s bioavailability in preclinical studies?

- Methodological Answer :

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) via C3/C4 dihydroisoquinolinone modification while retaining fluorobenzyl/phenylethoxy pharmacophores.

- Salt Formation : Hydrochloride salts improve aqueous solubility (as demonstrated in diazepane derivatives) .

- Prodrug Design : Mask phenolic hydroxyl groups (if present) with acetyl or PEG-linked moieties for enhanced membrane permeability .

Q. How does the compound’s environmental fate align with regulatory guidelines for persistent organic pollutants (POPs)?

- Methodological Answer :

- Hydrolysis Studies : Test stability at pH 3–9 (40°C, 7 days) to assess degradation rates.

- Photolysis : Expose to UV light (254 nm) and monitor by LC-MS for byproduct identification.

- Bioaccumulation Assays : Measure log Kow (octanol-water partition coefficient) and BCF (bioconcentration factor) in aquatic models (e.g., zebrafish) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across cell-based vs. in vivo assays?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid Phase I/II metabolism (e.g., CYP450-mediated oxidation).

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (fu) and correlate with in vitro IC₅₀ values.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.